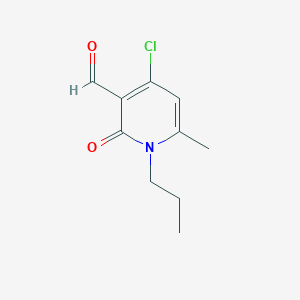
4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and an aldehyde functional group attached to a dihydropyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the Hantzsch reaction, which is a multi-component reaction that combines an aldehyde, a β-ketoester, and ammonia or an amine. The reaction typically proceeds under mild conditions and can be catalyzed by various acids or bases to improve yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the Hantzsch reaction, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced catalysts can further improve the yield and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carboxylic acid
Reduction: 4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-methanol
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used
科学研究应用
4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly calcium channel blockers.
作用机制
The mechanism of action of 4-chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde is primarily related to its interaction with biological targets. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers by binding to the L-type calcium channels in the cell membrane. This binding inhibits the influx of calcium ions, leading to various physiological effects such as vasodilation and reduced cardiac contractility .
相似化合物的比较
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.
Felodipine: A dihydropyridine derivative with potent vasodilatory effects.
Uniqueness
4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and aldehyde groups allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
4-chloro-6-methyl-2-oxo-1-propylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12ClNO2/c1-3-4-12-7(2)5-9(11)8(6-13)10(12)14/h5-6H,3-4H2,1-2H3 |
InChI 键 |
XRNFLWSTZHNWKQ-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=CC(=C(C1=O)C=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[d][1,3]dioxol-5-yl)-6-fluoro-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13005650.png)
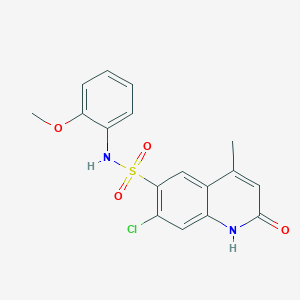

![5-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13005659.png)
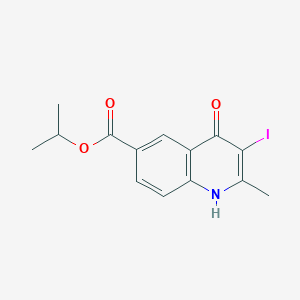

![1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride](/img/structure/B13005677.png)
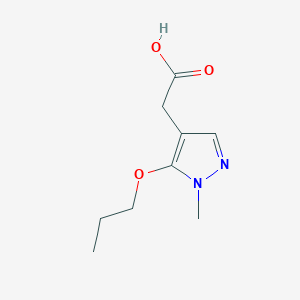
![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride](/img/structure/B13005710.png)
![2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13005718.png)

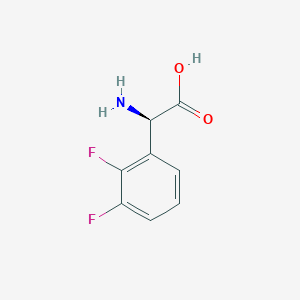
![3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13005736.png)
![3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13005737.png)
